molecular formula C13H12FNO2S B263502 3-fluoro-N-methyl-N-phenylbenzenesulfonamide

3-fluoro-N-methyl-N-phenylbenzenesulfonamide

Cat. No. B263502
M. Wt: 265.31 g/mol
InChI Key: NXXRSONGMZPWFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluoro-N-methyl-N-phenylbenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as FMPB and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 3-fluoro-N-methyl-N-phenylbenzenesulfonamide is related to its inhibition of carbonic anhydrase IX. Carbonic anhydrase IX is an enzyme that plays a crucial role in the regulation of pH in cancer cells. By inhibiting the activity of this enzyme, FMPB can disrupt the pH balance in cancer cells, leading to their death.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-fluoro-N-methyl-N-phenylbenzenesulfonamide are still being studied. However, it has been shown to have an effect on the pH balance in cancer cells. FMPB has also been shown to have an effect on the activity of other carbonic anhydrase isoforms.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-fluoro-N-methyl-N-phenylbenzenesulfonamide in lab experiments is its specificity towards carbonic anhydrase IX. This specificity makes it a useful tool in studying the role of this enzyme in cancer cells. However, one of the limitations of using FMPB is its potential toxicity. Further studies are needed to determine the toxicological profile of this compound.

Future Directions

For the study of 3-fluoro-N-methyl-N-phenylbenzenesulfonamide include the development of new drugs and the study of its potential use as a diagnostic tool for cancer.

Synthesis Methods

There are several methods for synthesizing 3-fluoro-N-methyl-N-phenylbenzenesulfonamide. One of the most common methods is the reaction between N-methyl-N-phenylbenzenesulfonamide and fluorine gas in the presence of a catalyst. Another method involves the reaction between N-methyl-N-phenylbenzenesulfonamide and a fluorinating agent such as diethylaminosulfur trifluoride (DAST). The yield of this method is higher than the previous one.

Scientific Research Applications

3-fluoro-N-methyl-N-phenylbenzenesulfonamide has potential applications in various fields of scientific research. It has been used in the development of new drugs and as a tool in biochemical and pharmacological studies. FMPB has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This inhibition can lead to the suppression of tumor growth and metastasis. FMPB has also been used as a probe to study the distribution of carbonic anhydrase IX in vivo.

properties

Product Name

3-fluoro-N-methyl-N-phenylbenzenesulfonamide

Molecular Formula

C13H12FNO2S

Molecular Weight

265.31 g/mol

IUPAC Name

3-fluoro-N-methyl-N-phenylbenzenesulfonamide

InChI

InChI=1S/C13H12FNO2S/c1-15(12-7-3-2-4-8-12)18(16,17)13-9-5-6-11(14)10-13/h2-10H,1H3

InChI Key

NXXRSONGMZPWFH-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC(=C2)F

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC(=C2)F

Origin of Product

United States

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